molecular formula C4H4N2OS2 B050872 4-Thiazolecarboxamide,5-mercapto-(9CI) CAS No. 120405-07-4

4-Thiazolecarboxamide,5-mercapto-(9CI)

Cat. No.: B050872
CAS No.: 120405-07-4
M. Wt: 160.2 g/mol
InChI Key: JZOLGNBHMMPCCH-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide,5-mercapto-(9CI) (CAS: 120405-07-4) is a thiazole derivative featuring a carboxamide (-CONH₂) group at position 4 and a mercapto (-SH) group at position 5 of the heterocyclic thiazole ring. The thiazole core (C₃H₃NS) is a five-membered aromatic ring containing nitrogen and sulfur atoms.

Properties

CAS No.

120405-07-4

Molecular Formula

C4H4N2OS2

Molecular Weight

160.2 g/mol

IUPAC Name

5-sulfanyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7)

InChI Key

JZOLGNBHMMPCCH-UHFFFAOYSA-N

SMILES

C1=NC(=C(S1)S)C(=O)N

Canonical SMILES

C1=NC(=C(S1)S)C(=O)N

Synonyms

4-Thiazolecarboxamide,5-mercapto-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptothiazole-4-carboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The reaction conditions include the use of sodium hydroxide and Raney nickel as a catalyst . The overall yield of this synthesis method is reported to be around 79% .

Industrial Production Methods: For large-scale industrial production, the synthesis of 5-Mercaptothiazole-4-carboxamide can be optimized by employing one-pot synthesis methods and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Mercaptothiazole-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Mercaptothiazole-4-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 4-Thiazolecarboxamide,5-mercapto-(9CI), differing in substituent positions, heterocyclic cores, or functional groups:

Table 1: Key Structural Differences
Compound Name (CAS) Core Structure Substituents Functional Groups Reference
4-Thiazolecarboxamide,5-mercapto- (120405-07-4) Thiazole 4-carboxamide, 5-mercapto -CONH₂, -SH
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate (52868-64-1) Thiazole 4-ethyl ester, 2-mercapto, 5-amino -COOEt, -SH, -NH₂
1,2,3-Thiadiazole-4-carboxylicacid,5-mercapto- (781562-92-3) Thiadiazole 4-carboxylic acid, 5-mercapto -COOH, -SH
5-Thiazolecarboxamide,4-methylthio- (117887-06-6) Thiazole 4-methylthio, 5-carboxamide -SMe, -CONH₂
5-Thiazolecarbonyl chloride,2-chloro- (148637-74-5) Thiazole 2-chloro, 5-carbonyl chloride -Cl, -COCl
2(3H)-Benzothiazolone,5-mercapto- (541539-55-3) Benzothiazole 5-mercapto, 2-ketone -SH, -C=O

Physical and Chemical Property Analysis

Table 2: Comparative Physicochemical Data
Compound (CAS) Molecular Formula Molecular Weight Melting Point (°C) pKa Key Reactivity Notes
4-Thiazolecarboxamide,5-mercapto- (120405-07-4) Not explicitly provided High reactivity of -SH; prone to oxidation
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate (52868-64-1) C₆H₈N₂O₂S₂ 204.27 180–182 6.04 Ester group enhances lipophilicity
1,2,3-Thiadiazole-4-carboxylicacid,5-mercapto- (781562-92-3) C₃H₂N₂O₂S₂ 178.20 Thiadiazole core increases ring strain
5-Thiazolecarboxamide,4-methylthio- (117887-06-6) C₅H₆N₂S₂ 158.24 163–164 11.94 -SMe reduces acidity vs. -SH
5-Thiazolecarbonyl chloride,2-chloro- (148637-74-5) Acyl chloride reacts with nucleophiles
2(3H)-Benzothiazolone,5-mercapto- (541539-55-3) C₇H₅NOS₂ 183.25 Benzothiazole enhances π-π interactions

Reactivity and Application Insights

Mercapto (-SH) vs. Methylthio (-SMe):

  • The -SH group in 4-Thiazolecarboxamide,5-mercapto-(9CI) confers higher acidity (lower pKa) and redox activity compared to the -SMe group in 5-Thiazolecarboxamide,4-methylthio- (6CI) (pKa ~11.94) . This makes the former more suitable for applications requiring disulfide bond formation or metal coordination.

Thiazole vs.

Carboxamide vs. Acyl Chloride:

  • The carboxamide group in 4-Thiazolecarboxamide,5-mercapto-(9CI) improves water solubility via hydrogen bonding, whereas acyl chloride derivatives (e.g., 5-Thiazolecarbonyl chloride,2-chloro-) are reactive intermediates in peptide synthesis .

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